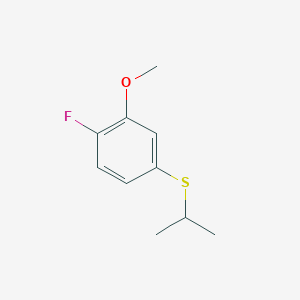
2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene typically involves multiple steps, starting from simpler precursor compounds. One common method involves the chlorination and fluorination of a benzene derivative, followed by the introduction of a propan-2-ylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-chloro-1,3-difluorobenzene: Similar in structure but with a bromine atom instead of a propan-2-ylsulfanyl group.
4-Chloro-2,6-difluorobromobenzene: Another related compound with different halogen substitutions.
Uniqueness
2-Chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
IUPAC Name |
2-chloro-1,3-difluoro-5-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2S/c1-5(2)13-6-3-7(11)9(10)8(12)4-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJIUQHGOOSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=C(C(=C1)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=CC(=C(C(=C1)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

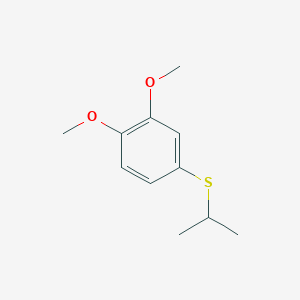

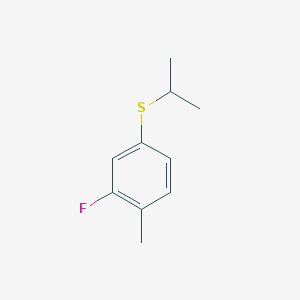
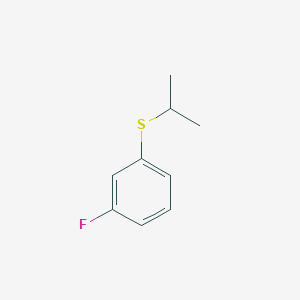
![1-Methoxy-3-[(1-methylethyl)thio]benzene](/img/structure/B8078822.png)
![1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene](/img/structure/B8078834.png)

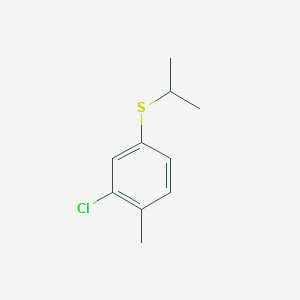


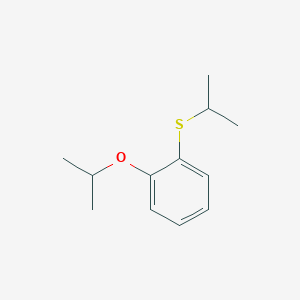
![Benzene, 1-fluoro-4-[(1-methylethyl)thio]-](/img/structure/B8078868.png)
